molecular formula C9H9BrN2 B11721324 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine

6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine

Cat. No.: B11721324
M. Wt: 225.08 g/mol
InChI Key: ZICACMNDHXREOT-UHFFFAOYSA-N
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Description

6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine can be achieved through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the use of bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions for 4-6 hours . Another approach utilizes microwave irradiation to simplify the preparation process .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes or proteins involved in disease pathways . The exact mechanism depends on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Comparison: 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine stands out due to its unique substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

6-bromo-2,5-dimethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-6-5-12-7(2)8(10)3-4-9(12)11-6/h3-5H,1-2H3

InChI Key

ZICACMNDHXREOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C=CC2=N1)Br)C

Origin of Product

United States

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